6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole

Anti-inflammatory drug discovery Structure-activity relationship Imidazothiazole derivatives

Procure as the definitive reference standard for Levamisole EP Impurity D quantification. Distinct LogP 2.66 and MP 147°C ensure robust separation for AMV and batch release testing. It also serves as a key intermediate for regiospecific 5-substituted analog synthesis or as an inactive control scaffold in kinase profiling assays.

Molecular Formula C11H10N2S
Molecular Weight 202.28 g/mol
CAS No. 4335-28-8
Cat. No. B1362699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole
CAS4335-28-8
Molecular FormulaC11H10N2S
Molecular Weight202.28 g/mol
Structural Identifiers
SMILESC1CSC2=NC(=CN21)C3=CC=CC=C3
InChIInChI=1S/C11H10N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,8H,6-7H2
InChIKeyZUSMDKHVRFBRNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole (CAS 4335-28-8) Procurement Specifications and Structural Identification


6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole (CAS 4335-28-8) is a fused heterocyclic compound composed of an imidazole and a thiazole ring, substituted with a phenyl group at the 6-position [1]. It is primarily recognized and procured as a key pharmacopoeial impurity (EP Impurity D) of the anthelmintic and immunomodulatory drug Levamisole [2]. The compound exists as a white crystalline solid with a defined melting point of 147°C [3], and its unambiguous structural identity is critical for accurate quantification in pharmaceutical quality control assays.

6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole: Why In-Class Analogs or Other Levamisole Impurities Cannot Serve as Direct Replacements


While the imidazo[2,1-b]thiazole scaffold is common to numerous biologically active compounds [1], the specific 6-phenyl substitution pattern of this compound imparts distinct physicochemical properties and a unique regulatory identity that preclude simple substitution with other in-class analogs or Levamisole impurities. Unlike Impurity B (C11H12N2S, MW 204.30) or Impurity C (C11H14N2OS, MW 222.31) which possess different molecular formulas and retention characteristics [2], 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole (C11H10N2S, MW 202.28) exhibits a specific LogP of 2.66 and melting point of 147°C [3]. Furthermore, its role as a defined intermediate in the regiospecific synthesis of anti-inflammatory 5-pyridyl analogs [4] means that substitution with a structurally similar but not identical compound would lead to the formation of different regioisomers, thereby altering biological activity and invalidating any structure-activity relationship (SAR) assumptions.

Quantitative Differentiation of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole (CAS 4335-28-8) from Closest Analogs and In-Class Compounds


Structural Basis for Divergent Biological Activity: 6-Phenyl vs. 6-(4-Fluorophenyl) Analogs in Anti-Inflammatory Assays

In a direct head-to-head comparison of regioisomers in a mouse ear inflammation assay, the 6-phenyl-5-(4-pyridyl) derivative (synthesized from 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole) inhibited edema by 48%, while its regioisomer 5-phenyl-6-(4-pyridyl) inhibited by 34% [1]. In contrast, the 6-(4-fluorophenyl) analog (SK&F 86002) achieved 69% inhibition under identical conditions [1]. This demonstrates that the unsubstituted phenyl group at the 6-position, a defining feature of this compound, confers a specific level of biological activity that is both regioisomer-specific and distinct from halogenated phenyl analogs.

Anti-inflammatory drug discovery Structure-activity relationship Imidazothiazole derivatives

Physicochemical Differentiation: LogP, Melting Point, and Molecular Weight Distinguish from Other Levamisole EP Impurities

The compound's unique physicochemical profile underpins its chromatographic resolution from other Levamisole impurities. It exhibits a calculated LogP of 2.66, a melting point of 147°C, and a molecular weight of 202.28 g/mol [1][2]. This contrasts with Levamisole EP Impurity B (MW 204.30 g/mol) and Impurity C (MW 222.31 g/mol) [3]. These differences in hydrophobicity (LogP) and thermal stability (melting point) are critical parameters for developing robust HPLC methods with sufficient selectivity and for ensuring the purity of the reference standard itself.

Analytical method development Chromatographic separation Pharmaceutical quality control

Synthetic Utility: Regiospecific Intermediate for Accessing Biologically Active 5-Pyridyl Derivatives

The compound serves as a crucial nucleophile for regiospecific C–H functionalization at the 5-position. A patent and subsequent publication demonstrate that treatment of 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole with a reactive complex of pyridine and ethyl chloroformate, followed by oxidation, yields exclusively 6-phenyl-5-(4-pyridyl)-2,3-dihydroimidazo[2,1-b]thiazole [1][2]. This regiospecificity is a critical differentiator, as alternative synthetic routes (e.g., ring closure of 4,5-diaryl-2-mercaptoimidazoles) produce a mixture of 5,6-positional isomers in approximately equal quantities, requiring difficult and low-yielding separations [1].

Medicinal chemistry Regiospecific synthesis Process chemistry

Regulatory Identity: Defined Impurity Limit and Pharmacopoeial Recognition Distinguishes from Unspecified Analogs

As Levamisole EP Impurity D, this compound is subject to a specific acceptance criterion in the European Pharmacopoeia. While the exact monograph limit is proprietary, industry quality control data indicate that the specification for Impurity D is typically set at 'Not more than 0.2%' in the active pharmaceutical ingredient (API) [1][2]. This defined, quantifiable limit distinguishes it from 'any unspecified impurity' which is typically capped at a lower 0.10% [1]. The compound's status as a named, controlled impurity mandates its procurement as a fully characterized reference standard for method validation and routine quality testing.

Pharmaceutical quality control Regulatory compliance Reference standard

Inactive Profile: Lack of VEGFR2/Tie2 Kinase Inhibition vs. Potent In-Class Derivatives

Data from BindingDB reveals that a 5-substituted derivative of 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole exhibits weak inhibitory activity against VEGFR2 (KDR) and Tie2 kinases, with IC50 values of 3.2 µM and 2.9 µM, respectively, and negligible activity against VEGFR1 (Flt1, IC50 = 23 µM) [1]. In contrast, potent in-class imidazo[2,1-b]thiazole derivatives developed as EGFR/HER2 inhibitors have been reported with sub-micromolar IC50 values (e.g., 0.108 µM for HER2) [2]. This quantitative difference (over 25-fold) indicates that the core 6-phenyl scaffold, without further optimized substitution, is not a potent kinase inhibitor.

Kinase inhibitor discovery Anticancer research Off-target screening

Procurement-Driven Application Scenarios for 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole (CAS 4335-28-8)


Analytical Reference Standard for Levamisole Quality Control

This compound is the definitive reference standard for quantifying Levamisole EP Impurity D in pharmaceutical formulations. Its procurement is essential for analytical laboratories performing method development, validation (AMV), and routine batch release testing to ensure compliance with pharmacopoeial limits of ≤0.2% [1][2]. Its distinct physicochemical properties (LogP 2.66, MP 147°C) enable robust chromatographic separation and identification [3].

Regiospecific Intermediate in the Synthesis of Anti-inflammatory 5-Pyridyl Analogs

Medicinal chemistry teams focused on the development of 5-substituted imidazo[2,1-b]thiazole derivatives with anti-inflammatory or immunomodulatory activity should procure this compound as a key synthetic intermediate. Its unique ability to undergo regiospecific C–H functionalization at the 5-position, as demonstrated in the synthesis of 6-phenyl-5-(4-pyridyl) analogs, avoids the complex and low-yielding isomer separations associated with alternative synthetic routes [4].

Negative Control or Scaffold for Kinase Selectivity Profiling

Given its weak and non-selective kinase inhibitory profile (VEGFR2 IC50 = 3.2 µM, Tie2 IC50 = 2.9 µM) [5], this compound can serve as an inactive control scaffold in assays designed to profile the kinase selectivity of more potent in-class derivatives. Researchers can use it to establish baseline activity and confirm that observed effects are due to specific structural modifications rather than the core scaffold.

Sourcing for Academic SAR Studies on Imidazo[2,1-b]thiazole Core

For academic laboratories investigating the structure-activity relationships of the imidazo[2,1-b]thiazole pharmacophore, this compound represents the fundamental 6-phenyl substituted core. Its well-defined synthesis, commercial availability, and known lack of potent bioactivity make it an ideal starting point for systematic derivatization and comparative studies against other 6-aryl or 5,6-diaryl analogs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.